4-Methyl-3-(methylthio)-5-phenyl-4h-1,2,4-triazole
CAS No.: 25812-76-4
Cat. No.: VC3884274
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25812-76-4 |
|---|---|
| Molecular Formula | C10H11N3S |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | 4-methyl-3-methylsulfanyl-5-phenyl-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H11N3S/c1-13-9(11-12-10(13)14-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
| Standard InChI Key | YQMPWJBMMZNZRK-UHFFFAOYSA-N |
| SMILES | CN1C(=NN=C1SC)C2=CC=CC=C2 |
| Canonical SMILES | CN1C(=NN=C1SC)C2=CC=CC=C2 |
Introduction
Structural and Electronic Properties
Molecular Architecture
The compound’s structure features a 1,2,4-triazole ring with substituents at positions 3 (methylthio), 4 (methyl), and 5 (phenyl). X-ray crystallography of analogous triazoles reveals planar ring geometries with bond lengths of 1.31–1.38 Å for C–N and 1.71–1.76 Å for C–S, consistent with delocalized π-electron systems . The methylthio group introduces steric bulk (van der Waals volume: ~25 ų) and electron-donating effects (+I), while the phenyl group enables π-π stacking interactions critical for biological target engagement .
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular formula | C₁₀H₁₁N₃S |
| Molecular weight | 221.28 g/mol |
| Hybridization (S atom) | sp³ |
| Dihedral angle (C–S–C) | 102.5° ± 1.2° (from analogues) |
| LogP | 2.8 (calculated) |
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃): δ 2.48 (s, 3H, SCH₃), 3.62 (s, 3H, N–CH₃), 7.32–7.54 (m, 5H, Ph) . IR (KBr): 1560 cm⁻¹ (C=N), 1215 cm⁻¹ (C–S), 690 cm⁻¹ (C–S stretching) . UV-Vis (MeOH): λmax 265 nm (π→π* transition) .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via cyclocondensation of thiosemicarbazide derivatives with α-keto esters or via functionalization of preformed triazoles:
-
Route A (Cyclization):
Refluxing 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with methyl iodide (1.2 eq) in dry DMF under N₂ for 12 hr yields 68–72% product . Purification via silica gel chromatography (hexane:EtOAc 4:1). -
Route B (One-pot):
Reaction of benzaldehyde, methylhydrazine, and methyl isothiocyanate in ethanol/HCl (pH 4–5) at 80°C for 8 hr achieves 61% yield .
Table 2: Synthetic Method Comparison
| Parameter | Route A | Route B |
|---|---|---|
| Yield | 72% | 61% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction time | 12 hr | 8 hr |
| Scalability | 100 g scale | 50 g scale |
Process Optimization
Microwave-assisted synthesis reduces reaction time to 45 min (yield: 70%) . Solvent screening identifies acetonitrile as superior to DMF or THF, improving atom economy by 18% .
Biological Activity Profile
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 29213), the compound exhibits MIC = 32 µg/mL, outperforming ampicillin (MIC = 64 µg/mL) in methicillin-resistant strains . Fungistatic activity against Candida albicans (MIC = 16 µg/mL) correlates with ergosterol biosynthesis inhibition (IC₅₀ = 4.2 µM) .
Table 3: Antimicrobial Activity Data
| Organism | MIC (µg/mL) | Mechanism |
|---|---|---|
| Escherichia coli | 128 | DNA gyrase inhibition |
| Pseudomonas aeruginosa | 256 | Efflux pump modulation |
| Aspergillus niger | 64 | Cell wall synthesis disruption |
Industrial and Agricultural Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) demonstrates 92% inhibition efficiency for mild steel in 1M HCl at 50 ppm concentration . The methylthio group facilitates adsorption onto metal surfaces (ΔG°ads = −34.2 kJ/mol) .
Pesticide Formulations
Field trials against Helicoverpa armigera show 78% larval mortality at 500 ppm, comparable to commercial neonicotinoids . Photostability studies (t₁/₂ = 48 hr under UV) confirm formulation viability .
Computational Modeling Insights
DFT Calculations
HOMO (-6.12 eV) and LUMO (-1.98 eV) energies from B3LYP/6-311++G(d,p) level theory predict charge transfer interactions with cytochrome P450 enzymes . Molecular docking (PDB: 1EA1) reveals binding affinity (ΔG = −8.4 kcal/mol) via S···π interactions with Phe126 .
QSAR Predictions
A 3D-QSAR model (r² = 0.89, q² = 0.82) identifies electronegative substituents at position 5 as critical for antifungal activity .
Environmental and Toxicological Considerations
Ecotoxicity
Daphnia magna 48-hr LC₅₀ = 12.5 mg/L indicates moderate aquatic toxicity . Soil half-life (t₁/₂) = 22 days under aerobic conditions .
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